molecular formula C21H18N2OS B2543446 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile CAS No. 341967-44-0

2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile

Cat. No. B2543446
CAS RN: 341967-44-0
M. Wt: 346.45
InChI Key: UGTCPTYLKJPRPQ-UHFFFAOYSA-N
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Description

The compound 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile is a chemical of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile.

Synthesis Analysis

The synthesis of related compounds often involves the formation of carbon-sulfur bonds and the introduction of nitrile groups. For instance, the synthesis of pyrimidine derivatives, as mentioned in the first paper, could involve similar strategies to those used for the synthesis of the compound of interest . The second paper discusses a thermal rearrangement involving a sulfonynamide to nitrile, which could be relevant to the synthesis of nitrile-containing compounds like 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile . The third paper describes a cyclisation process of benzylamino-nitriles, which could provide insights into potential synthetic pathways for the target compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using spectroscopic techniques, such as FT-IR and FT-Raman, as described in the first paper . These techniques can help determine the equilibrium geometry and vibrational wave numbers, which are crucial for understanding the molecular conformation and stability. The molecular structure is also influenced by hyperconjugative interactions and charge delocalization, which can be studied using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

The chemical reactions of compounds with similar functional groups can shed light on the reactivity of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile. The first paper suggests that the negative charge tends to localize over the nitrile group, which could influence its reactivity in nucleophilic addition or substitution reactions . The second paper's discussion of a thermal rearrangement could be relevant to the thermal stability and potential rearrangement reactions of the compound of interest . The third paper's cyclisation and rearrangement processes could also be applicable to the compound's reactivity under acidic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of similar compounds. The first paper indicates that the title compound has nonlinear optical behavior, which could also be a property of 2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile . The molecular docking results from the first paper suggest potential inhibitory activity against certain biological targets, which could be explored for the compound of interest in the context of drug discovery .

Scientific Research Applications

Synthesis and Chemical Properties

A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study outlines a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials. The synthesis process developed avoids the use of expensive and toxic materials, suggesting that similar methodologies could potentially apply to the synthesis of complex nitriles like "2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile" (Qiu et al., 2009).

Advanced Oxidation Processes

A Review on the Degradation of Acetaminophen by Advanced Oxidation Process : This review discusses the degradation of acetaminophen, highlighting the by-products, pathways, and the effectiveness of advanced oxidation processes (AOPs). Given the structural complexity and potential stability of "2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile", similar AOPs could be relevant for studying its degradation or transformation in environmental or laboratory settings (Qutob et al., 2022).

Analytical and Environmental Considerations

Analytical Methods Used in Determining Antioxidant Activity : This review covers various tests for determining antioxidant activity, which could be applicable in evaluating the antioxidant potential of "2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile" and similar compounds. The methodologies described could provide insights into the compound's reactivity and potential biological applications (Munteanu & Apetrei, 2021).

Potential Biomedical Applications

Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens : Although not directly related, the study of the pharmacology and toxicology of NBOMe compounds, which are structurally complex like "2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile", can provide a framework for understanding the potential biological interactions and effects of similarly structured compounds. This knowledge could help in hypothesizing the pharmacological properties of the compound (Halberstadt, 2017).

Mechanism of Action

The mechanism of action of “2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile” is not specified in the sources I found. It’s possible that this information is not yet known or has not been published .

Safety and Hazards

The safety and hazards associated with “2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile” are not specified in the sources I found. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-6-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-12-20(17-6-4-3-5-7-17)23-21(19(15)13-22)25-14-16-8-10-18(24-2)11-9-16/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCPTYLKJPRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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